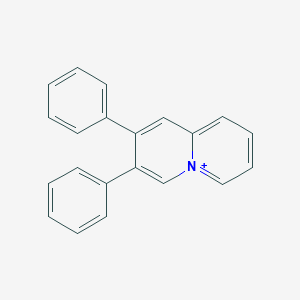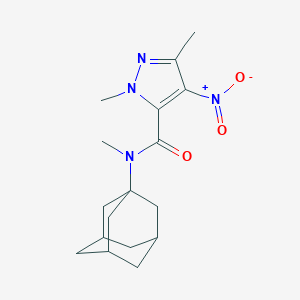
2,3-Diphenylquinolizinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diphenylquinolizinium (DPQ) is a synthetic compound that belongs to the quinolizinium family. It is a heterocyclic compound with a fused pyridine and isoquinoline ring system. DPQ has been extensively studied for its potential applications in scientific research, particularly in the field of biology and medicine.
Mécanisme D'action
The mechanism of action of 2,3-Diphenylquinolizinium is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been found to exhibit anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,3-Diphenylquinolizinium in lab experiments is its ability to inhibit DNA topoisomerase II, making it a useful tool for studying DNA replication and repair. However, this compound has also been found to exhibit cytotoxic effects, making it important to use caution when handling the compound.
Orientations Futures
There are several potential future directions for research on 2,3-Diphenylquinolizinium. One area of interest is the development of this compound-based fluorescent probes for DNA detection. Another potential direction is the study of this compound's potential as an anti-tumor agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 2,3-Diphenylquinolizinium involves the reaction of 2-phenylpyridine and 2-phenylisoquinoline with phosphorus oxychloride. The reaction yields this compound as a yellow crystalline solid.
Applications De Recherche Scientifique
2,3-Diphenylquinolizinium has been widely studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This compound has also been studied for its potential use as a fluorescent probe for DNA detection.
Propriétés
Formule moléculaire |
C21H16N+ |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
2,3-diphenylquinolizin-5-ium |
InChI |
InChI=1S/C21H16N/c1-3-9-17(10-4-1)20-15-19-13-7-8-14-22(19)16-21(20)18-11-5-2-6-12-18/h1-16H/q+1 |
Clé InChI |
IMXHITYZJQFDJS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=[N+]3C=C2C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=CC=CC=[N+]3C=C2C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B280431.png)

![methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B280434.png)




![1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline](/img/structure/B280444.png)
![methyl 2-{[(1,2,3-trimethyl-1H-indol-5-yl)carbonyl]amino}benzoate](/img/structure/B280445.png)


![4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether](/img/structure/B280449.png)
